S-methyl-N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-cysteine
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Overview
Description
2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the furo[3,2-g]chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylphenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of the acetamido group: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Incorporation of the methylsulfanyl group: This can be done through nucleophilic substitution reactions using thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the furochromen core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A simpler compound with a similar furochromen core but lacking the additional functional groups.
3-(p-Methoxyphenyl)propionic acid: Contains a similar aromatic ring structure but lacks the furochromen core.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-(METHYLSULFANYL)PROPANOIC ACID is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activities not found in simpler related compounds.
Properties
Molecular Formula |
C25H23NO6S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C25H23NO6S/c1-13-4-6-15(7-5-13)19-11-31-21-10-22-16(8-18(19)21)14(2)17(25(30)32-22)9-23(27)26-20(12-33-3)24(28)29/h4-8,10-11,20H,9,12H2,1-3H3,(H,26,27)(H,28,29)/t20-/m1/s1 |
InChI Key |
KEHLBVJGSLAFMD-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)N[C@H](CSC)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NC(CSC)C(=O)O)C |
Origin of Product |
United States |
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